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Compound of Interest

Compound Name: 4,6-Dimethylpicolinic acid

Cat. No.: B096641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and safety

information for 4,6-Dimethylpicolinic Acid (CAS number 18088-10-3). The content is

structured to facilitate easy access to key data for professionals in research and development.

Chemical Identification and Physicochemical
Properties
4,6-Dimethylpicolinic Acid, also known as 4,6-dimethylpyridine-2-carboxylic acid, is a

substituted pyridine derivative. While extensive experimental data on its physicochemical

properties are not readily available in peer-reviewed literature, computed values provide an

initial characterization.
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Property Value Data Source

IUPAC Name
4,6-dimethylpyridine-2-

carboxylic acid
PubChem

CAS Number 18088-10-3 PubChem

Molecular Formula C₈H₉NO₂ PubChem

Molecular Weight 151.16 g/mol PubChem

Canonical SMILES CC1=CC(=NC(=C1)C(=O)O)C PubChem

InChI Key
DYOKWPWMTZHTPS-

UHFFFAOYSA-N
PubChem

Computed XLogP3 1.5 PubChem

Computed Hydrogen Bond

Donor Count
1 PubChem

Computed Hydrogen Bond

Acceptor Count
3 PubChem

Computed Rotatable Bond

Count
1 PubChem

Note:The physicochemical

properties listed above are

computationally derived and

should be used as estimates

pending experimental

verification.

Hazard Identification and Toxicological Profile
Based on available safety data, 4,6-Dimethylpicolinic Acid is classified with several hazards.

[1]

GHS Hazard Statements:

H302: Harmful if swallowed.[1]
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H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Toxicological Summary: Specific toxicological studies, such as LD50 determination for oral,

dermal, or inhalation routes, for 4,6-Dimethylpicolinic Acid are not currently available in the

public domain. A safety data sheet for a structurally related compound, pyridine-2-carboxylic

acid, indicates it is harmful if swallowed and can cause serious eye damage. Given the

structural similarities, a cautious approach to handling 4,6-Dimethylpicolinic Acid is

warranted.

Experimental Protocols
Detailed and validated experimental protocols for the synthesis of 4,6-Dimethylpicolinic Acid
are not extensively published. However, general synthetic routes for pyridine carboxylic acids

typically involve the oxidation of the corresponding alkylpyridine precursors. For instance, the

synthesis of the related dipicolinic acid (pyridine-2,6-dicarboxylic acid) has been reported via

the oxidation of 2,6-xylidine or through a Grignard reaction with 2,6-dichloropyridine followed by

carboxylation.[2][3] Another relevant synthesis is that of 4,6-dihydroxy-2-methylpyrimidine,

which is achieved by reacting sodium methoxide, dimethyl malonate, and acetamidine

hydrochloride.[4] These methods may serve as a basis for developing a synthetic route to 4,6-
Dimethylpicolinic Acid.

At present, there are no published experimental protocols detailing the use of 4,6-
Dimethylpicolinic Acid in specific biological assays.

Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of 4,6-Dimethylpicolinic Acid is

lacking. However, its documented use as a chemical intermediate in the synthesis of agonists

for the G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, suggests a

potential, albeit unconfirmed, interaction with this receptor.

GPBAR1 is a significant therapeutic target due to its role in regulating metabolism and

inflammation. The activation of GPBAR1 by its endogenous ligands, bile acids, initiates a
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signaling cascade that is primarily mediated by the Gαs subunit of heterotrimeric G-proteins.

This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic

AMP (cAMP). The subsequent increase in intracellular cAMP levels activates downstream

effectors, including Protein Kinase A (PKA) and Exchange protein directly activated by cAMP

(EPAC). These, in turn, modulate the activity of various transcription factors, such as cAMP

response element-binding protein (CREB), nuclear factor kappa-light-chain-enhancer of

activated B cells (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3),

thereby influencing a wide range of cellular responses.[5][6][7][8][9][10][11][12][13]

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of GPBAR1 activation and a

conceptual workflow for investigating the interaction of a compound like 4,6-Dimethylpicolinic
Acid with this receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4741461/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.805269/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2015.00287/full
https://en.wikipedia.org/wiki/G_protein-coupled_bile_acid_receptor
https://www.genecards.org/cgi-bin/carddisp.pl?gene=GPBAR1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3184183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3745510/
https://pubmed.ncbi.nlm.nih.gov/28607110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760347/
https://www.benchchem.com/product/b096641?utm_src=pdf-body
https://www.benchchem.com/product/b096641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Cytoplasm

Nucleus

GPBAR1 (TGR5)

Gαs

Activates

Adenylyl Cyclase

Activates

cAMP

Produces

PKA

Activates

CREB

Phosphorylates

Target Gene Expression

Regulates

Biological Response
(Metabolic Regulation,

Anti-inflammation)

Bile Acid / Agonist

Binds

Click to download full resolution via product page

Caption: Generalized GPBAR1 signaling cascade.
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Caption: Workflow for GPBAR1 agonist screening.

Disclaimer: The involvement of 4,6-Dimethylpicolinic Acid in the GPBAR1 signaling pathway

is hypothetical and based on its use as a synthetic precursor. Direct experimental evidence is

required to confirm any biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

